molecular formula C33H37NO14 B2900574 Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH CAS No. 127656-85-3

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

Cat. No.: B2900574
CAS No.: 127656-85-3
M. Wt: 671.652
InChI Key: PTSXZIRHPAUPGC-MEHVGXPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactose moiety. The Fmoc group is a common protecting group used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH typically involves the following steps:

    Protection of the Threonine Hydroxyl Group: The hydroxyl group of threonine is protected using a suitable protecting group.

    Glycosylation: The protected threonine is then glycosylated with a galactose derivative, such as beta-D-Gal(Ac)4.

    Fmoc Protection: The amino group of the glycosylated threonine is protected with the Fmoc group.

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the galactose moiety.

    Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of glycopeptides and glycoproteins.
  • Serves as a building block in combinatorial chemistry.

Biology:

  • Studied for its role in protein-carbohydrate interactions.
  • Used in the development of glycosylated peptides for biological assays.

Medicine:

  • Investigated for potential therapeutic applications, such as in drug delivery systems.
  • Used in the design of vaccines and immunotherapies.

Industry:

  • Applied in the production of biopharmaceuticals.
  • Used in the synthesis of complex carbohydrates and glycoconjugates.

Mechanism of Action

The mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH would depend on its specific application. In general, the compound interacts with biological molecules through its carbohydrate and peptide components. The galactose moiety can bind to lectins and other carbohydrate-binding proteins, while the peptide backbone can interact with enzymes and receptors.

Comparison with Similar Compounds

    Fmoc-L-Thr-OH: A simpler derivative without the galactose moiety.

    Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH: A similar compound with serine instead of threonine.

    Fmoc-L-Thr(beta-D-Glc(Ac)4)-OH: A compound with glucose instead of galactose.

Uniqueness:

  • The presence of the beta-D-Gal(Ac)4 moiety makes Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH unique in its ability to interact with specific carbohydrate-binding proteins.
  • The combination of the Fmoc protecting group and the glycosylated threonine provides versatility in peptide synthesis and biological applications.

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXZIRHPAUPGC-MEHVGXPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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